![molecular formula C18H16N4O2 B2505139 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1170377-03-3](/img/structure/B2505139.png)
1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as MPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPPO has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. In
Mechanism of Action
The exact mechanism of action of 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is not fully understood. However, it is believed to act by disrupting the integrity of bacterial and fungal cell membranes, leading to cell death. 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has also been shown to have antioxidant properties and may be able to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a potentially useful compound for the development of new antimicrobial agents. However, one limitation of 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one. One area of interest is the development of new antimicrobial agents based on the structure of 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one. Another area of interest is the investigation of 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be achieved through a multi-step process involving the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form 3-methylbenzohydrazide. This intermediate compound is then reacted with pyridine-4-carboxylic acid to produce 3-methyl-N-(pyridin-4-yl)benzohydrazide. The final step involves the reaction of this compound with ethyl acetoacetate and acetic anhydride to form 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one.
Scientific Research Applications
1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans.
In addition to its antibacterial and antifungal properties, 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been found to exhibit anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has also been investigated for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-(3-methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-3-2-4-15(9-12)22-11-14(10-16(22)23)17-20-18(24-21-17)13-5-7-19-8-6-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGJXIJJFZKQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
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